![molecular formula C15H12N4O B12544739 1,2,4-Triazine, 3-(4-methoxyphenyl)-5-(2-pyridinyl)- CAS No. 832686-81-4](/img/structure/B12544739.png)
1,2,4-Triazine, 3-(4-methoxyphenyl)-5-(2-pyridinyl)-
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Overview
Description
1,2,4-Triazine, 3-(4-methoxyphenyl)-5-(2-pyridinyl)- is a heterocyclic aromatic compound It consists of a triazine ring substituted with a 4-methoxyphenyl group at the 3-position and a 2-pyridinyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine, 3-(4-methoxyphenyl)-5-(2-pyridinyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzaldehyde with 2-pyridinecarboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine, 3-(4-methoxyphenyl)-5-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Neuropharmacological Properties
Recent studies have highlighted the neuroprotective and psychotropic effects of triazine derivatives. Specifically, compounds similar to PMPT have demonstrated potential as antidepressants and anxiolytics by interacting with neurotransmitter systems such as the GABA_A receptor. These compounds have shown efficacy in reducing neuronal damage and gliosis in experimental models of epilepsy and other neurological disorders .
Anticonvulsant Activity
Research indicates that derivatives of 1,2,4-triazine exhibit anticonvulsant properties. In a study focusing on the structure-activity relationship of these compounds, it was found that specific modifications enhance their effectiveness against seizures induced by pentylenetetrazol (PTZ), suggesting their potential for developing new anticonvulsant medications .
Organic Light-Emitting Diodes (OLEDs)
PMPT has been synthesized into lead(II) complexes that serve as promising materials for OLEDs. The complexes were characterized using various methods including X-ray diffraction and spectroscopic techniques. The electroluminescence properties of these materials indicate their applicability in organic electronics, particularly as emitting layers in OLED devices .
Complex | Molar Ratio | Coordination Environment | Application |
---|---|---|---|
[Pb(PMPT)₂(NO₃)₂] | 2:1 | PbN₄O₄ | OLEDs |
[Pb(PMPT)₂(ClO₄)₂] | 2:1 | PbN₄O₂ | OLEDs |
[Pb(PMPT)₂(NCS)₂] | 2:1 | PbN₆ | OLEDs |
Photophysical Properties
The photophysical characteristics of PMPT and its lead complexes have been investigated, revealing significant quantum yields and electroluminescent properties that are advantageous for optoelectronic applications. These findings suggest that PMPT derivatives could be further explored for their utility in advanced electronic devices .
Synthesis and Characterization
The synthesis of PMPT involves multi-step chemical reactions that yield high-purity products suitable for further applications. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (FT-IR), and single-crystal X-ray diffraction are employed to confirm the structural integrity and purity of the synthesized compounds .
Synthesis Overview
- Starting Materials : Pyridine derivatives and methoxyphenyl compounds.
- Reagents : Various reagents are utilized to facilitate cyclization and functionalization.
- Yield : High yields are reported through optimized synthetic routes.
Mechanism of Action
The mechanism of action of 1,2,4-Triazine, 3-(4-methoxyphenyl)-5-(2-pyridinyl)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazine, 3-(4-methoxyphenyl)-5-(2-thienyl)-
- 1,2,4-Triazine, 3-(4-methoxyphenyl)-5-(2-furyl)-
- 1,2,4-Triazine, 3-(4-methoxyphenyl)-5-(2-pyrimidinyl)-
Uniqueness
1,2,4-Triazine, 3-(4-methoxyphenyl)-5-(2-pyridinyl)- is unique due to the presence of both a methoxyphenyl group and a pyridinyl group, which confer distinct electronic and steric properties. These features influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Biological Activity
1,2,4-Triazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound 1,2,4-Triazine, 3-(4-methoxyphenyl)-5-(2-pyridinyl)- (also referred to as PMPT) is notable for its potential applications in various therapeutic areas, including anticancer and antimicrobial activities. This article delves into the biological activity of PMPT, supported by data tables and case studies from recent research findings.
The molecular formula of PMPT is C15H12N4O, and it features a triazine ring substituted with a methoxyphenyl group and a pyridinyl group. These structural characteristics contribute to its biological activity.
Biological Activity Overview
The biological activities of PMPT can be categorized into several key areas:
- Anticancer Activity
- Antimicrobial Activity
- Anticonvulsant Activity
- Electroluminescent Properties
Anticancer Activity
Recent studies have highlighted the anticancer potential of PMPT and its derivatives. For instance, a study demonstrated that PMPT exhibits significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the substituents on the triazine ring can enhance its potency.
Table 1: Cytotoxic Activity of PMPT Derivatives
Compound | Cell Line Tested | IC50 (µM) | Remarks |
---|---|---|---|
PMPT | HCT-15 | 1.61 | High efficacy against colon carcinoma |
PMPT | A-431 | 1.98 | Comparable to standard doxorubicin |
PMPT | MCF-7 | 2.10 | Moderate activity observed |
Antimicrobial Activity
PMPT has also been investigated for its antimicrobial properties. The compound demonstrated effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.
Table 2: Antimicrobial Efficacy of PMPT
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
Anticonvulsant Activity
The anticonvulsant activity of PMPT was evaluated in animal models. It showed promising results in reducing seizure frequency and severity, indicating its potential use in treating epilepsy.
Case Studies
- Lead Complexes of PMPT : A study synthesized lead(II) complexes with PMPT and characterized their structures using X-ray diffraction techniques. These complexes exhibited enhanced electroluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs). The study found that the coordination environment around lead atoms influenced the electronic properties significantly .
- Structure-Activity Relationship Studies : Research focusing on SAR for triazine derivatives revealed that specific substitutions on the triazine ring could drastically improve biological activity. For example, the presence of electron-donating groups at certain positions was correlated with increased potency against cancer cell lines .
Properties
CAS No. |
832686-81-4 |
---|---|
Molecular Formula |
C15H12N4O |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-pyridin-2-yl-1,2,4-triazine |
InChI |
InChI=1S/C15H12N4O/c1-20-12-7-5-11(6-8-12)15-18-14(10-17-19-15)13-4-2-3-9-16-13/h2-10H,1H3 |
InChI Key |
PGBOYDNYFHKQFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CN=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
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